molecular formula C23H16ClNO4 B15025822 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide

Cat. No.: B15025822
M. Wt: 405.8 g/mol
InChI Key: QFTFCYYKWIUIRJ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide is a complex organic compound that features a benzofuran core with a chlorobenzoyl and methoxybenzamide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoyl chloride, which is then reacted with 1-benzofuran-3-ylamine to form N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide. This intermediate is further reacted with 2-methoxybenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and chlorobenzoyl-substituted molecules. Examples include N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide and 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-(hydroxymethyl)propyl]acetamide .

Uniqueness

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C23H16ClNO4

Molecular Weight

405.8 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C23H16ClNO4/c1-28-18-8-4-3-7-17(18)23(27)25-20-16-6-2-5-9-19(16)29-22(20)21(26)14-10-12-15(24)13-11-14/h2-13H,1H3,(H,25,27)

InChI Key

QFTFCYYKWIUIRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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